molecular formula C7H7N3 B1428643 5-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-44-7

5-methyl-7H-pyrrolo[2,3-d]pyrimidine

货号: B1428643
CAS 编号: 1638760-44-7
分子量: 133.15 g/mol
InChI 键: FOQWCSIQBWFFOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of the privileged pyrrolo[2,3-d]pyrimidine heterocyclic system, a core structure also known as 7-deazapurine due to its close structural resemblance to purine nucleotides . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its broad-spectrum bioactivity and synthetic versatility . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of novel molecules targeting various diseases, particularly cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine core is a recognized pharmacophore in the development of targeted therapeutic agents. Its main research applications and mechanisms of action include: • Anticancer Agent Development: Derivatives act as microtubule inhibitors, disrupting tubulin polymerization and causing cell cycle arrest in the mitotic phase . Other analogs function as multi-targeted kinase inhibitors, blocking the activity of enzymes like EGFR, VEGFR2, and CDK2, which are crucial for cancer cell signaling and proliferation . Some compounds demonstrate the ability to induce apoptosis and cell cycle arrest . • Antimicrobial Research: The scaffold is investigated for developing novel agents against antimicrobial resistance (AMR), showing promising antibacterial, antifungal, and antiviral activities . • Antifolate Applications: Substituted pyrrolo[2,3-d]pyrimidines can be designed as antifolate analogs, inhibiting key enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase (AICARFTase) . The compound serves as a fundamental building block for structural diversification. Site-selective modification at various positions on the pyrrolo[2,3-d]pyrimidine core allows researchers to fine-tune biological activity, physicochemical properties, and selectivity for specific biological targets . This makes this compound a valuable template for generating compound libraries in structure-activity relationship (SAR) studies and for hit-to-lead optimization campaigns. Intended Use: This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

属性

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-9-7-6(5)3-8-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQWCSIQBWFFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the compound can cause differences in its interactions with its targets. Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

生物活性

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article examines the biological activity of this compound, highlighting its mechanisms, efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

This compound has been identified as a promising candidate for various therapeutic applications. Its biological activities include:

  • Antitumor Effects : The compound has shown potent cytotoxicity against several cancer cell lines.
  • Inhibition of Kinases : It has been designed as an inhibitor for specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and parasitic infections.

Antitumor Activity

Research has demonstrated that this compound derivatives possess significant antitumor properties. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG20.021Induces apoptosis via caspase activation
12MCF-70.029Inhibits Mps1 kinase leading to cell cycle arrest
5lMDA-MB-2310.015Alters cell cycle distribution and induces apoptosis

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : Compounds like those derived from this scaffold have been shown to inhibit critical kinases such as Mps1, which is essential for mitotic progression. Inhibition leads to cell cycle arrest and subsequent apoptosis in tumor cells .
  • Apoptosis Induction : Studies indicate that treatment with these compounds increases the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), thereby promoting programmed cell death .
  • Cell Cycle Modulation : The compounds have been shown to alter the distribution of cells across different phases of the cell cycle, particularly increasing the proportion of cells in the G1 phase while decreasing those in S and G2/M phases .

Antimicrobial Activity

In addition to their antitumor properties, some derivatives of this compound have demonstrated antimicrobial activity against various pathogens. For example:

  • Antimalarial Activity : Certain derivatives have been designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK4), showing IC50 values ranging from 0.210 to 0.530 μM .
  • Antibacterial Properties : Compounds have also been tested against bacterial strains such as E. coli and S. aureus, exhibiting significant inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Variations at key positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly enhance or diminish its efficacy:

  • Substituents at N7 : Modifications at this position have been linked to improved binding affinity and selectivity towards target kinases.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can influence the compound's overall activity profile.

Table 2: Structure-Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
N7Alkyl groupsIncreased potency against kinases
C5Halogen substitutionsEnhanced cytotoxicity in cancer cells
N1Aromatic ringsImproved binding affinity

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that a specific derivative (compound 12) effectively inhibited Mps1 kinase and showed significant antitumor activity in vivo without notable toxicity .
  • Malaria Inhibition : Compounds targeting PfCDPK4 were reported to reduce parasite viability significantly, suggesting potential for developing new antimalarial therapies .

科学研究应用

Cancer Therapeutics

Cytotoxic Effects
Recent studies have demonstrated that derivatives of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibit promising cytotoxic effects against various cancer cell lines. For instance, a study evaluated several novel compounds based on this scaffold against MCF-7 (breast cancer), HepG2 (liver cancer), and others. Notably, compound 5k showed significant inhibition of key kinases such as EGFR and CDK2, with IC50 values ranging from 40 to 204 nM, indicating its potential as a multi-targeted kinase inhibitor .

Mechanism of Action
The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. Specifically, compound 5k was found to increase pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

CompoundCell LineIC50 (nM)Mechanism
5kHepG240-204Apoptosis induction
5eMCF-729Cell cycle arrest
5hMCF-759Apoptosis induction

Janus Kinase Inhibition

Therapeutic Applications
this compound derivatives have been identified as Janus kinase (JAK) inhibitors, particularly effective against JAK1. These compounds are being explored for their utility in treating autoimmune diseases, asthma, and certain cancers. For example, a selective JAK1 inhibitor derived from this scaffold exhibited an IC50 value of 8.5 nM against JAK1 with a favorable selectivity index over JAK2 .

Clinical Implications
The ability to modulate the JAK pathway positions these compounds as potential treatments for conditions such as rheumatoid arthritis and atopic dermatitis. The development of these inhibitors is crucial in addressing diseases where immune modulation is necessary .

ApplicationDisease/ConditionJAK TargetIC50 (nM)
Autoimmune diseaseRheumatoid arthritisJAK18.5
AsthmaAllergic asthmaJAK1TBD
CancerVarious malignanciesJAK1TBD

Neurodegenerative Diseases

Parkinson's Disease
Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives can serve as inhibitors of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. These compounds are being investigated for their potential to modulate LRRK2 activity and provide therapeutic benefits for patients suffering from this neurodegenerative disorder .

Additional Therapeutic Uses

Beyond cancer and neurodegenerative diseases, compounds based on this compound are being evaluated for their efficacy in treating conditions such as:

  • Chronic inflammatory diseases
  • Viral infections
  • Transplant rejection

The broad spectrum of biological activities associated with this compound underscores its versatility in drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Type

Key Differences :

  • 5-Methyl vs. 5-Bromo :
    • 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 175791-49-8) replaces the methyl group with bromine, increasing molecular weight (223.07 g/mol vs. 133.16 g/mol) and reactivity. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
    • Biological Impact : Bromine’s steric bulk and electronegativity reduce membrane permeability compared to the methyl analog .
  • 5-Methyl vs. 4-Amino: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2) introduces an amino group at the 4-position. This modification enhances hydrogen-bonding capacity, improving interactions with enzymes like thymidylate synthase (TS) .
  • 5-Methyl vs. 2-Chloro-5-Fluoro :

    • 2-Chloro-5-Fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1) adds halogens at positions 2 and 5, increasing polarity and metabolic resistance. The fluorine atom enhances bioavailability via reduced oxidative degradation .

Mechanistic Insights :

  • LY231514 : Polyglutamation of the 5-methyl analog enhances inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with Ki values of 1.3 nM (TS) and 7.2 nM (DHFR) for its pentaglutamate form .
  • 5-p-Tolyl Derivatives : Aryl substituents at the 5-position (e.g., p-tolyl) improve selectivity for tyrosine kinases by occupying hydrophobic pockets in the ATP-binding domain .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (µg/mL)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₇N₃ 133.16 1.2 45 (PBS)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine C₆H₄BrN₃ 223.07 2.1 12 (DMSO)
7-Methyl-5-carboxaldehyde derivative C₈H₇N₃O 161.16 0.8 78 (MeOH)

Key Trends :

  • Methyl and halogen substituents increase LogP, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Carboxaldehyde derivatives (e.g., 7H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde) are intermediates for Schiff base formation, enabling conjugation with targeting moieties .

准备方法

Complete Stock Solution Preparation

The following table illustrates the preparation of a stock solution of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine using varying amounts of the compound to achieve different molarities:

Amount of this compound 1 mM 5 mM 10 mM
1 mg 7.5103 mL 1.5021 mL 0.751 mL
5 mg 37.5516 mL 7.5103 mL 3.7552 mL
10 mg 75.1033 mL 15.0207 mL 7.5103 mL

In vivo Formulation

To prepare an in vivo formulation of this compound, several methods can be employed using different solvents:

  • Method 1: Dissolve the compound in DMSO to create a master liquid. Then, add PEG300, Tween 80, and ddH2O sequentially, ensuring the solution is clear after each addition.
  • Method 2: Dissolve the compound in DMSO to create a master liquid. Then, add corn oil and mix until the solution is clear.

Important Considerations:

  • Ensure the liquid is clear before adding the next solvent.
  • Add the solvents in the specified order, using physical methods such as vortexing, ultrasound, or a hot water bath to aid dissolution.

Process for Preparing 7H-pyrrolo[2,3-d]pyrimidine Compounds

A process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds involves the synthesis of key intermediates and subsequent reactions to form the desired compound.

Reaction Conditions and Considerations:

  • Solvent: An organic solvent, preferably acetonitrile, in an amount of about 10% to about 30% is utilized. Other suitable solvents include acetone, water-miscible alcohols, and water-miscible ethers.
  • Temperature: The reaction temperature ranges from about 50°C to reflux, with a preferred temperature of about 80°C for approximately 4 hours, followed by cooling to about 10°C.
  • Catalyst: Copper or a copper salt catalyst, such as Cu(0) or a Cu(1) salt, is used, with CuBr being a more preferred option.
  • pH Adjustment: Adjust the pH to around 3.2 using an acid.

常见问题

Q. What are the common synthetic routes for preparing 5-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

The synthesis typically involves nucleophilic substitution or multicomponent reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can be synthesized by refluxing 4-chloro intermediates with amines in isopropanol under acidic conditions (e.g., HCl) to yield substituted analogs . Multicomponent reactions using formamide, aldehydes, and malononitrile under basic conditions (e.g., K₂CO₃) at elevated temperatures (100–150°C) are also effective for generating 4-amino derivatives . Key steps include cyclization, chlorination, and solvent-dependent recrystallization for purification.

Q. How does the substitution pattern at the C4 position influence the compound's biochemical activity?

Substitution at C4 is critical for modulating kinase inhibitory activity. For instance, introducing chlorine or amino groups at C4 enhances binding affinity to kinase active sites, as seen in studies targeting FAK (Focal Adhesion Kinase) and EGFR (Epidermal Growth Factor Receptor) . The C4 position interacts directly with hinge regions of kinases, and bulkier substituents (e.g., ethyl or morpholinyl groups) can improve selectivity by reducing off-target effects .

Q. What analytical techniques are essential for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns and purity. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, while X-ray crystallography or computational modeling (e.g., molecular docking) elucidates binding modes with target enzymes . Purity is assessed via HPLC or melting point analysis, with yields optimized through solvent selection (e.g., methanol or chloroform) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity in this scaffold?

SAR studies should systematically vary substituents at C4, C5, and C7 positions. For example:

  • C4 modifications : Chlorine or amino groups enhance hinge-binding interactions, while morpholinyl groups improve solubility and pharmacokinetics .
  • C5 methyl/ethyl groups : These modulate steric effects, with ethyl groups increasing selectivity for VEGFR2 over CDK2 in biochemical assays .
  • C7 substitution : Methyl groups at C7 stabilize the pyrrole ring, reducing metabolic degradation . Biological evaluation should include enzymatic IC₅₀ assays (e.g., FAK inhibition ) and cellular proliferation assays (e.g., in cancer cell lines) to validate efficacy.

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. To address this:

  • Standardize assay protocols (e.g., uniform ATP levels) and validate results across multiple cell lines .
  • Use isoform-specific inhibitors as controls to confirm target engagement.
  • Employ computational tools (e.g., molecular dynamics simulations) to predict binding stability under varying conditions .

Q. How can computational modeling guide the design of selective kinase inhibitors?

Molecular docking (e.g., using AutoDock Vina) identifies key interactions between substituents and kinase active sites. For example:

  • Hydrogen bonding : The pyrrolo[2,3-d]pyrimidine core forms hydrogen bonds with hinge-region residues (e.g., Glu430 in FAK) .
  • Hydrophobic pockets : C5 methyl/ethyl groups occupy hydrophobic pockets in VEGFR2, enhancing selectivity . Machine learning models (trained on kinase inhibition datasets) can predict novel substitutions with high accuracy, reducing experimental trial-and-error .

Q. What methodologies assess the metabolic stability of pyrrolo[2,3-d]pyrimidine derivatives?

  • In vitro microsomal assays : Incubate compounds with liver microsomes (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Evaluate potential drug-drug interactions using fluorogenic substrates.
  • Stability in biological matrices : Use LC-MS/MS to quantify compound degradation in plasma or serum over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
5-methyl-7H-pyrrolo[2,3-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。